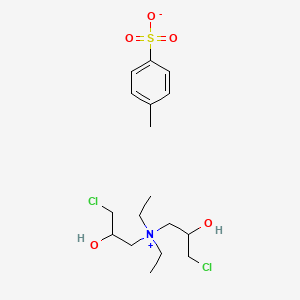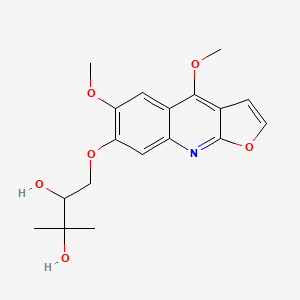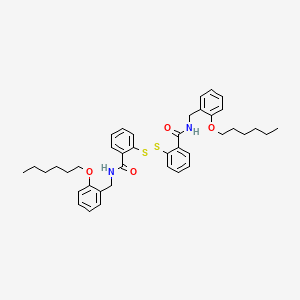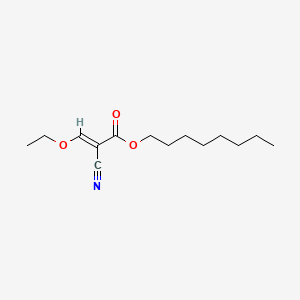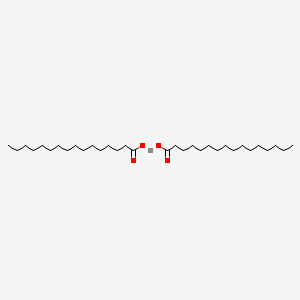
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N'-(4-chlorophenyl)-N-hydroxy-, P-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-(4-chlorophenyl)-N-hydroxy-, P-oxide is a complex organic compound that belongs to the class of urea derivatives This compound is characterized by its unique structure, which includes a tetrahydro-2H-1,3,2-oxazaphosphorin ring and multiple chloroethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired chemical transformations
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods might be employed.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The presence of hydroxyl and chloroethyl groups makes it susceptible to oxidation reactions.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The chloroethyl groups can participate in substitution reactions, where other functional groups replace the chlorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could produce derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in synthetic chemistry.
Biology
In biological research, this compound might be investigated for its interactions with biological molecules. Its structure suggests potential activity as an enzyme inhibitor or a ligand for specific receptors.
Medicine
In medicine, this compound could be explored for its therapeutic potential. The presence of chloroethyl groups hints at possible applications in cancer treatment, as similar compounds are known to have cytotoxic effects.
Industry
In industrial applications, this compound might be used in the development of new materials or as a precursor for other valuable chemicals. Its reactivity and functional groups make it suitable for various industrial processes.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes, receptors, or DNA. The chloroethyl groups can form covalent bonds with nucleophilic sites, leading to inhibition of enzyme activity or disruption of cellular processes. The tetrahydro-2H-1,3,2-oxazaphosphorin ring might also play a role in stabilizing the compound’s interactions with its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Urea derivatives: Compounds with similar urea structures but different substituents.
Chloroethylamines: Compounds with chloroethyl groups attached to amine functionalities.
Oxazaphosphorins: Compounds containing the oxazaphosphorin ring structure.
Uniqueness
This compound’s uniqueness lies in its combination of functional groups and ring structures, which confer specific reactivity and potential biological activity. Compared to similar compounds, it might exhibit distinct properties due to the presence of both chloroethyl and oxazaphosphorin moieties.
Eigenschaften
CAS-Nummer |
97139-30-5 |
|---|---|
Molekularformel |
C14H20Cl3N4O4P |
Molekulargewicht |
445.7 g/mol |
IUPAC-Name |
1-[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]-3-(4-chlorophenyl)-1-hydroxyurea |
InChI |
InChI=1S/C14H20Cl3N4O4P/c15-6-8-20(9-7-16)26(24)19-13(5-10-25-26)21(23)14(22)18-12-3-1-11(17)2-4-12/h1-4,13,23H,5-10H2,(H,18,22)(H,19,24) |
InChI-Schlüssel |
GVQFOFFRLQBMOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1COP(=O)(NC1N(C(=O)NC2=CC=C(C=C2)Cl)O)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







